2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride
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Overview
Description
2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C9H12ClNO3 It is a derivative of benzoic acid, featuring an amino group at the second position, a methoxy group at the third position, and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 3-methoxy-5-methylbenzoic acid, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrochloride Formation: The resulting 2-amino-3-methoxy-5-methylbenzoic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 2-amino-3-hydroxy-5-methylbenzoic acid hydrochloride.
Reduction: The amino group can be reduced to form an amine, leading to the formation of 2-amino-3-methoxy-5-methylbenzylamine hydrochloride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, forming derivatives such as 2-(N-substituted amino)-3-methoxy-5-methylbenzoic acid hydrochloride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
- 2-Amino-3-hydroxy-5-methylbenzoic acid hydrochloride
- 2-Amino-3-methoxy-5-methylbenzylamine hydrochloride
- 2-(N-substituted amino)-3-methoxy-5-methylbenzoic acid hydrochloride
Scientific Research Applications
2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-3-methoxybenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-3-methylbenzoic acid
Comparison: 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to 2-amino-3-methoxybenzoic acid, the additional methyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability. Similarly, the methoxy group in 2-amino-5-methoxybenzoic acid can alter its electronic properties, affecting its reactivity in chemical reactions.
Biological Activity
2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride, a benzoic acid derivative, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C10H13ClN2O3
- Molecular Weight: 232.68 g/mol
- CAS Number: 74510-42-2
The presence of both methoxy and methyl groups influences its lipophilicity and biological activity, allowing it to interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various models. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction: The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.
- Membrane Permeability: The methoxy and methyl groups enhance the compound's ability to cross cellular membranes, increasing its bioavailability.
- Cell Cycle Modulation: Some studies indicate that this compound may affect cell cycle regulation, particularly in cancer cells, by inducing apoptosis through pathways involving Bcl-2 and Bax expression .
In Vitro Studies
A series of in vitro experiments have assessed the compound's efficacy against cancer cell lines. For instance:
Cell Line | IC50 Value (µM) | Effect Observed |
---|---|---|
A549 | 28.3 ± 5.1 | Significant growth inhibition |
MCF-7 | 21.3 ± 4.1 | Proliferation inhibition |
HCT-116 | 24.0 ± 3.0 | Moderate growth inhibition |
These findings highlight its potential as an anticancer agent, particularly against lung and breast cancer cell lines .
Comparative Studies
When compared to similar compounds, such as 2-amino-3-methoxybenzoic acid, the additional methyl group in this compound enhances its chemical reactivity and biological efficacy. This modification leads to improved lipophilicity and cellular uptake, making it a more effective candidate for drug development .
Properties
IUPAC Name |
2-amino-3-methoxy-5-methylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-5-3-6(9(11)12)8(10)7(4-5)13-2;/h3-4H,10H2,1-2H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCZZTPSVWJYAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74510-42-2 |
Source
|
Record name | 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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